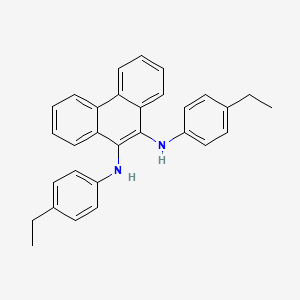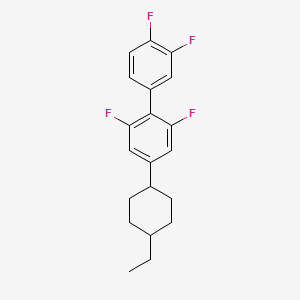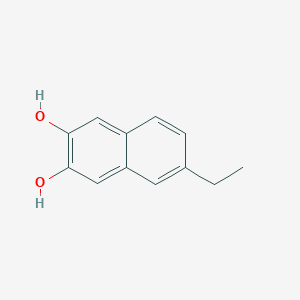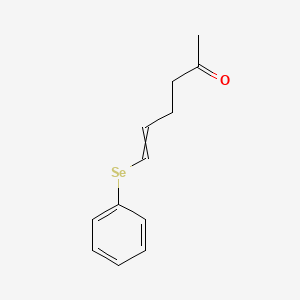
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine is an organic compound belonging to the class of phenanthrene derivatives. This compound is characterized by the presence of two 4-ethylphenyl groups attached to the nitrogen atoms at the 9 and 10 positions of the phenanthrene ring. Phenanthrene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene-9,10-dione and 4-ethylphenylamine as the primary starting materials.
Condensation Reaction: The phenanthrene-9,10-dione undergoes a condensation reaction with 4-ethylphenylamine in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the desired diamine compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine.
Industrial Production Methods
In an industrial setting, the production of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Phenanthrene-9,10-quinone derivatives.
Reduction: Phenanthrene-9,10-diamine derivatives.
Substitution: Brominated or nitrated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine involves its interaction with molecular targets through various pathways:
Photophysical Interactions: The compound exhibits strong fluorescence, making it useful in imaging applications.
Electrochemical Interactions: It can participate in redox reactions, which are essential in electronic and optoelectronic applications.
Biological Interactions: The compound may interact with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N~9~,N~10~-Bis(4-butylphenyl)phenanthrene-9,10-diamine
- N~9~,N~10~-Bis(4-methylphenyl)phenanthrene-9,10-diamine
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine is unique due to the presence of 4-ethylphenyl groups, which impart distinct photophysical and electrochemical properties compared to other phenanthrene derivatives. These properties make it particularly valuable in applications such as OLEDs and biological imaging.
Propiedades
Número CAS |
151026-69-6 |
|---|---|
Fórmula molecular |
C30H28N2 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
9-N,10-N-bis(4-ethylphenyl)phenanthrene-9,10-diamine |
InChI |
InChI=1S/C30H28N2/c1-3-21-13-17-23(18-14-21)31-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)30(29)32-24-19-15-22(4-2)16-20-24/h5-20,31-32H,3-4H2,1-2H3 |
Clave InChI |
FXVDLKVQBGXLQF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C4=CC=CC=C42)NC5=CC=C(C=C5)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)
![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)







